molecular formula C16H24N2O B4768587 2-phenyl-N-(1-propylpiperidin-4-yl)acetamide

2-phenyl-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B4768587
M. Wt: 260.37 g/mol
InChI Key: REFKCCRMRRHLSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-propylpiperidin-4-yl)acetamide typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-propyl-4-piperidone with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-propylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-(1-propylpiperidin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate neurotransmitter release by binding to receptor sites, thereby influencing signal transduction pathways. This interaction can lead to various physiological effects, including pain relief and seizure control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(1-propylpiperidin-4-yl)acetamide stands out due to its specific structural configuration, which imparts unique pharmacological properties. Its ability to interact with multiple receptor sites makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-10-18-11-8-15(9-12-18)17-16(19)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFKCCRMRRHLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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